molecular formula C18H17N3O3S B3616989 (2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone

(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone

Cat. No.: B3616989
M. Wt: 355.4 g/mol
InChI Key: VRNSBMLIOMAHKB-UHFFFAOYSA-N
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Description

(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with methoxyphenyl and methylsulfanyl groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

(2-methoxyphenyl)-[3-(4-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-23-13-10-8-12(9-11-13)16-19-18(25-3)21(20-16)17(22)14-6-4-5-7-15(14)24-2/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNSBMLIOMAHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=N2)SC)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The triazole ring is then functionalized with methoxyphenyl and methylsulfanyl groups. This can be done using nucleophilic substitution reactions where the triazole ring reacts with methoxyphenyl halides and methylsulfanyl reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methoxyphenyl halides, methylsulfanyl reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl and methylsulfanyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of methoxyphenyl and methylsulfanyl groups on the triazole ring, which may confer distinct chemical and biological properties compared to other triazole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
(2-methoxyphenyl)[3-(4-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]methanone

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